Computed Lipophilicity (XLogP3) of the 4-Ethoxyphenyl Derivative
The target compound has a computed XLogP3 value of 3.5, as reported by PubChem [1]. This value exceeds the typical optimal range for oral bioavailability (1–3), suggesting higher lipophilicity that could influence membrane permeability and metabolic stability. No published experimental logP or logD values are available. Direct comparison with the 4-methoxy analog (XLogP3 not publicly available) cannot be made; however, based on fragment contribution methods, the ethoxy group contributes approximately +0.5 log units relative to methoxy. Without confirmatory data, this difference cannot be used to assert a procurement advantage.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-Methoxy analog: no published XLogP3; estimated ~0.5 log units lower based on fragment contribution principles; typical oral drug range is 1–3. |
| Quantified Difference | Estimated +0.5 log units vs. methoxy analog (unconfirmed) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity is a critical determinant of ADME properties, but the absence of experimental data and direct comparator measurements prevents using this computed value as a selection criterion.
- [1] PubChem. (2025). N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CID 46391591). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/46391591 View Source
